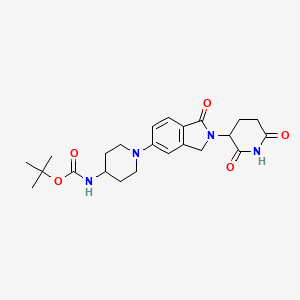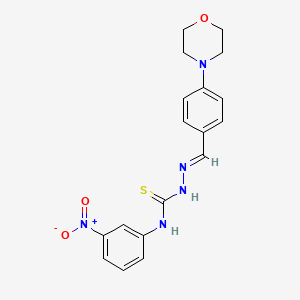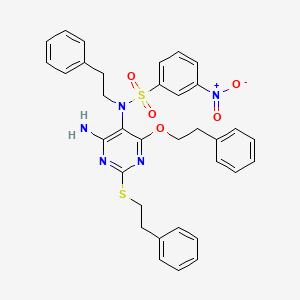
E3 Ligase Ligand-linker Conjugate 86
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 86: is a part of the proteolysis-targeting chimeras (PROTACs) family. These compounds are designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases . E3 ubiquitin ligases are enzymes that play a crucial role in the ubiquitination process, which tags proteins for degradation by the proteasome . The conjugate incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the targeted degradation of proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 86 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. The process typically starts with the preparation of the ligand and the linker separately, followed by their conjugation under specific reaction conditions. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of amide bonds .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and purification processes .
化学反应分析
Types of Reactions: E3 Ligase Ligand-linker Conjugate 86 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the stability and function of the conjugate.
Substitution: The conjugate can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized derivatives of the conjugate, while reduction reactions may yield reduced forms of the compound .
科学研究应用
E3 Ligase Ligand-linker Conjugate 86 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of E3 Ligase Ligand-linker Conjugate 86 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a key role in maintaining protein homeostasis within cells .
相似化合物的比较
Cereblon-based PROTACs: These compounds use cereblon as the E3 ligase ligand and have been widely studied for their therapeutic potential.
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: These conjugates use VHL as the E3 ligase ligand and are known for their effectiveness in targeted protein degradation.
MDM2 Ligand-linker Conjugates: These compounds utilize MDM2 as the E3 ligase ligand and are explored for their role in cancer therapy.
Uniqueness: E3 Ligase Ligand-linker Conjugate 86 is unique due to its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency compared to other similar compounds . This uniqueness makes it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C23H30N4O5 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C23H30N4O5/c1-23(2,3)32-22(31)24-15-8-10-26(11-9-15)16-4-5-17-14(12-16)13-27(21(17)30)18-6-7-19(28)25-20(18)29/h4-5,12,15,18H,6-11,13H2,1-3H3,(H,24,31)(H,25,28,29) |
InChI 键 |
SUNHYTFUZCZLJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)









![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)


